N,N-Dimethylpent-1-en-3-amine
Description
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Properties
CAS No. |
61308-09-6 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N,N-dimethylpent-1-en-3-amine |
InChI |
InChI=1S/C7H15N/c1-5-7(6-2)8(3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
MSMQZIXTRIRUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)N(C)C |
Origin of Product |
United States |
Significance of Allylic Amines in Modern Synthetic Chemistry
Allylic amines are a crucial class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, natural products, and pharmaceuticals. Their importance stems from the presence of two reactive functional groups—an amine and a carbon-carbon double bond in a 1,3-relationship—which allows for a variety of chemical transformations.
The synthetic utility of allylic amines is demonstrated in their application as key building blocks for the construction of complex molecular architectures. They can undergo a range of reactions, including electrophilic additions to the double bond, nucleophilic substitution at the allylic position, and various transition-metal-catalyzed cross-coupling reactions. These transformations enable the introduction of new functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
In recent years, significant research has focused on the development of efficient and stereoselective methods for the synthesis of allylic amines. These methods include the direct amination of allylic alcohols, the hydroamination of dienes and allenes, and the coupling of alkenes, aldehydes, and amines. The ability to control the regioselectivity and stereoselectivity of these reactions is of paramount importance, as the biological activity of many chiral molecules is highly dependent on their three-dimensional structure. The development of catalytic systems, often employing transition metals such as palladium, iridium, nickel, and copper, has been instrumental in achieving high levels of control in allylic amination reactions.
Overview of Key Research Areas Pertaining to N,n Dimethylpent 1 En 3 Amine
Transition-Metal Catalyzed Approaches to Pentenyl Amine Synthesis
The synthesis of unsaturated amines, such as pentenyl amines, has been significantly advanced through the use of transition-metal catalysts. acs.org These methods provide direct and atom-economical routes to valuable amine products. acs.orgnih.gov Key strategies include hydroamination, which involves the direct addition of an N-H bond across a carbon-carbon multiple bond, and reductive amination, which converts carbonyl compounds into amines. acs.orgwikipedia.org These catalytic processes are essential for creating complex aliphatic amines from simple, readily available starting materials. acs.org
Hydroamination Reactions for Carbon-Nitrogen Bond Formation
Hydroamination is a powerful and atom-economical method for forming carbon-nitrogen (C-N) bonds by adding an amine's N-H bond directly across an alkene, alkyne, or related unsaturated system. nih.govwikipedia.orglibretexts.org While thermodynamically favorable in many cases, the reaction often faces kinetic barriers, necessitating the use of catalysts. rsc.org A wide array of catalysts, including those based on alkali, alkaline earth, and transition metals, have been developed to facilitate this transformation. organicreactions.org
The intermolecular hydroamination of unactivated alkenes, particularly with simple, non-activated amines, represents a significant challenge in synthetic chemistry. nih.govrsc.org The primary difficulty lies in the poor coordination of weakly Lewis basic alkenes to the metal center in the presence of strongly coordinating amines. nih.gov Furthermore, the direct addition of a dialkyl amine's N-H bond to a substituted alkene often lacks a strong thermodynamic driving force. nih.gov
Recent breakthroughs have utilized photoredox catalysis to overcome these challenges. nih.gov For instance, an iridium photocatalyst can facilitate the anti-Markovnikov hydroamination of unactivated olefins with secondary alkyl amines at room temperature under visible light. nih.govnih.gov This process involves the generation of an aminium radical cation intermediate, which then adds to the alkene. nih.govnih.gov This photocatalytic approach is notable for its broad functional group tolerance and its ability to form tertiary amine products that might be inaccessible through conventional ground-state catalysis. nih.gov
Table 1: Photocatalytic Intermolecular Hydroamination of Unactivated Alkenes
| Catalyst | Amine Type | Alkene Type | Regioselectivity | Key Features |
|---|---|---|---|---|
| Iridium Photocatalyst | Secondary Alkyl Amines | Unactivated Olefins | Anti-Markovnikov | Proceeds via aminium radical cation; redox-neutral; room temperature. nih.gov |
| Iridium Photocatalyst / Thiol Co-catalyst | Primary Alkyl Amines | Unactivated Olefins | Anti-Markovnikov | Utilizes a more oxidizing photocatalyst to generate aminium radical cations from less reactive primary amines. nih.gov |
Intramolecular hydroamination of aminoalkenes and aminodienes is a highly effective method for synthesizing nitrogen-containing heterocyclic compounds, which are common motifs in biologically active molecules. rsc.orgnih.gov This cyclization process is often more facile than its intermolecular counterpart. A variety of metal complexes, including those of rare-earth metals (e.g., Samarium), alkali-earth metals (e.g., Calcium, Magnesium), and Group 4 metals, have proven to be effective catalysts. nih.govnih.gov
For example, calcium and magnesium complexes stabilized by β-diketiminate ligands can catalyze the hydroamination/cyclization of aminoalkenes under mild conditions to form five-, six-, and seven-membered rings. nih.gov The efficiency of these reactions is influenced by factors such as the size of the ring being formed and the substitution pattern on the alkene. nih.gov Late transition metals like rhodium and iridium have also been employed, often showing tolerance for a wider range of functional groups compared to early, more basic metal catalysts. nih.gov Aluminum-based catalysts have also been developed, demonstrating the potential of inexpensive main group metals for these transformations. rsc.orgrsc.org
Table 2: Catalysts for Intramolecular Hydroamination of Aminoalkenes
| Catalyst System | Substrate | Product | Conditions | Reference |
|---|---|---|---|---|
| [{ArNC(Me)CHC(Me)NAr}Ca{N(SiMe₃)₂}(THF)] | Aminoalkenes | 5-, 6-, and 7-membered heterocycles | Mild | nih.gov |
| [Rh(CH₃CN)₂COD]BF₄ / Ligand | Primary Aminoalkenes | Pyrrolidines, Piperidines | 70 °C, THF | nih.gov |
Controlling regioselectivity (the site of C-N bond formation) and stereoselectivity (the spatial arrangement of atoms) is crucial in hydroamination. researchgate.net For unsymmetrical alkenes, addition can follow either the Markovnikov or anti-Markovnikov rule. libretexts.org While many early transition metal and lanthanide catalysts typically yield the Markovnikov product, recent methods, particularly those involving photoredox or cobalt-hydride catalysis, have enabled highly selective anti-Markovnikov additions to unactivated alkenes. nih.govnih.govacs.org This reversal of regioselectivity provides access to linear amine products from terminal olefins. nih.gov
In the context of alkynes, regioselectivity is also a key consideration. For instance, dirhodium(II)-carboxylate catalysts have shown a unique ability to catalyze the 6-endo-dig selective hydroamination of propargylguanidines, a pathway that is often disfavored compared to the 5-exo-dig cyclization seen with other metal catalysts like gold or silver. nih.gov Stereoselective hydroamination, which creates a specific enantiomer of a chiral product, has been achieved with high success in intramolecular reactions using chiral catalyst systems, although examples in intermolecular reactions remain less common. organicreactions.org
Reductive Amination Protocols for Chirality Control
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group (ketone or aldehyde) into an amine via an imine or enamine intermediate. wikipedia.orgjocpr.com This process is widely used due to its operational simplicity and the availability of diverse starting materials. jocpr.com When applied to the synthesis of chiral amines, the key challenge is to control the stereochemistry of the newly formed chiral center. thieme-connect.comthieme-connect.com
Catalytic asymmetric reductive amination (ARA) offers a direct and highly efficient route to enantiomerically enriched chiral amines. acs.org This one-pot reaction combines a prochiral ketone, an amine source (like ammonia (B1221849) or an alkylamine), and a reducing agent (often H₂) in the presence of a chiral transition-metal catalyst. thieme-connect.comacs.orgacs.org The success of the reaction hinges on the catalyst's ability to mediate the enantioselective reduction of the in situ-formed imine or enamine intermediate. acs.org
Significant progress has been made using catalysts based on iridium, ruthenium, and other transition metals, paired with a vast array of chiral ligands. thieme-connect.comacs.orgnih.govresearchgate.net For example, ruthenium complexes with chiral phosphine (B1218219) ligands like C3-TunePhos have been used for the direct ARA of alkyl aryl ketones with ammonium acetate (B1210297) to produce chiral primary amines with excellent enantioselectivity. acs.org A persistent challenge has been the use of secondary amines as the nitrogen source to directly form chiral tertiary amines. nih.govacs.org However, recent breakthroughs using tailored iridium-diphosphine ligand systems have enabled the unprecedented intramolecular ARA with secondary amines, expanding the synthesis to chiral tertiary amine-containing heterocycles. researchgate.netacs.org
Table 3: Chiral Catalysts in Asymmetric Reductive Amination (ARA)
| Metal/Ligand System | Substrate Type | Amine Source | Key Outcome | Reference |
|---|---|---|---|---|
| Ruthenium/C₃-TunePhos | Alkyl Aryl Ketones | Ammonium Acetate | Chiral Primary Amines (>90% ee) | acs.org |
| Iridium/ZhaoPhos | Ketoamines (from secondary amines) | Secondary Amines (intramolecular) | Chiral Tertiary Heterocycles (excellent ee) | researchgate.netacs.org |
| Iridium/Phosphoramidite | Ketones | Secondary Amines (intermolecular) | Chiral Tertiary Amines (high ee) | nih.gov |
Sequential Catalytic Processes (e.g., Wacker Oxidation and Transfer Hydrogenative Reductive Amination)
A powerful strategy for the synthesis of unsaturated amines involves a two-step sequential catalytic process. This begins with the Wacker oxidation of an appropriate alkene to form a ketone intermediate, which is then converted to the target amine via transfer hydrogenative reductive amination.
The Wacker oxidation provides a reliable method for the palladium-catalyzed oxidation of internal allylamine (B125299) derivatives to yield β-amino ketones. nih.govrsc.org This transformation is notable for its mild reaction conditions, typically occurring at room temperature, and its tolerance for a wide array of functional groups and nitrogen-protecting groups. nih.govrsc.org For instance, the oxidation of various N-protected internal allylamines using a palladium catalyst furnishes the corresponding β-amino ketones in good yields. A catalyst system like [Pd(Quinox)]–TBHP (tert-butylhydroperoxide) has been shown to be effective, overcoming substrate control issues that can affect traditional Tsuji-Wacker conditions. nih.govexlibrisgroup.com This catalyst-controlled approach selectively produces methyl ketones from protected allylic amines, which might otherwise yield mixtures of aldehydes and ketones. nih.govcore.ac.uk
Following the oxidation, transfer hydrogenative reductive amination can be employed to convert the resulting β-amino ketone into the desired tertiary amine. Iridium complexes have proven to be versatile catalysts for this transformation, utilizing agents like ammonium formate (B1220265) or formic acid as both the nitrogen and hydrogen source. nih.govrsc.orgliv.ac.uk This direct reductive amination (DRA) is highly chemoselective for producing primary, secondary, or tertiary amines. nih.govrsc.org The process involves the in-situ formation of an imine from the ketone, which is then reduced by the iridium-hydride species generated from the hydrogen donor. rsc.orgliv.ac.uk For example, iridium complexes can catalyze the reductive amination of diketones with aromatic amines using formic acid as a hydrogen source to produce β- and γ-amino alcohols, demonstrating the utility of this method for related structures. rsc.orgrsc.org
| Substrate (Allylic Amine) | Catalyst System (Wacker Oxidation) | Product (β-Amino Ketone) | Yield (%) | Reference |
| N-Boc-allylamine | [Pd(Quinox)]-TBHP | N-Boc-aminoketone | 75% | nih.gov |
| N-Cbz-allylamine | [Pd(Quinox)]-TBHP | N-Cbz-aminoketone | 78% | nih.gov |
| N,N-Dibenzylallylamine | [Pd(Quinox)]-TBHP | N,N-Dibenzylaminoketone | 95% | nih.gov |
Catalytic Alkylation and Amination Reactions
Nucleophilic Alkylation Strategies
The direct alkylation of amines is a fundamental method for synthesizing tertiary amines like this compound. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a secondary amine. libretexts.orglibretexts.org For example, dimethylamine can act as a nucleophile, attacking an appropriate alkyl halide such as 3-bromopent-1-ene to form the target compound.
However, this method is often complicated by over-alkylation. The tertiary amine product is often more nucleophilic than the secondary amine reactant, leading to further reaction to form a quaternary ammonium salt. masterorganicchemistry.comrsc.org For laboratory-scale synthesis, direct N-alkylation is therefore most effective when synthesizing tertiary amines from secondary amines, as the steric hindrance in the tertiary amine can slow down the subsequent quaternization reaction. masterorganicchemistry.com The reactivity order follows primary > secondary > tertiary amine, and for the halide, I > Br > Cl. numberanalytics.com Despite its limitations, N-alkylation remains a primary and well-established method for creating C-N bonds. numberanalytics.com
| Amine | Alkylating Agent | Conditions | Product | Challenges | Reference |
| Ammonia | 1-Bromooctane | Heating | Mixture of primary and secondary amines | Low selectivity, over-alkylation | wikipedia.org |
| Secondary Amine | Alkyl Halide | Base (e.g., Na2CO3), Solvent (e.g., DMF) | Tertiary Amine | Potential for over-alkylation to quaternary salt | masterorganicchemistry.comnumberanalytics.com |
| Tertiary Amine | Methyl Iodide | Excess CH3I | Quaternary Ammonium Salt | "Exhaustive methylation" | masterorganicchemistry.com |
Palladium-Catalyzed Aminoarylation of Alkenes
Palladium catalysis offers sophisticated pathways for constructing C-N bonds. While direct aminoarylation is one such strategy, a related and highly relevant method is the palladium-catalyzed vinylation of aminals with simple alkenes to create allylic amines. nih.gov This approach allows for the highly selective synthesis of allylic amines from styrenes and aminals. The reaction is proposed to proceed through the oxidative addition of the aminal to a Pd(0) species, generating a cyclometalated Pd(II) complex that then reacts with the alkene. nih.gov
More broadly, palladium-catalyzed intermolecular oxidative amination of alkenes using molecular oxygen as the terminal oxidant provides an efficient route to allylic amines and enamines. mdpi.com For instance, the reaction of alkenes with secondary anilines, catalyzed by a palladium complex combined with a molybdovanadophosphate co-catalyst under an oxygen atmosphere, yields the desired unsaturated amines with high selectivity. mdpi.com
C-H Functionalization Strategies for Amine Synthesis
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the formation of C-N bonds by activating otherwise inert C-H bonds. This approach can streamline synthetic routes to complex amines.
The intermolecular amination of tertiary C-H bonds is a significant challenge but offers a direct path to molecules with fully substituted, amine-bearing carbon centers. nih.gov Rhodium catalysts, such as [Rh₂(esp)₂], have been shown to effectively catalyze the selective amination of tertiary C-H centers using aryloxysulfonamides as the nitrogen source and an oxidant like phenyliodine diacetate. nih.gov This method is operationally simple and tolerates a variety of functional groups. nih.gov
Furthermore, α-C-H functionalization of amines provides a direct route to elaborate amine structures. nih.govrsc.org A quinone-mediated platform allows for the construction of primary α-tertiary amines from primary α-branched amine starting materials. nih.govresearchgate.net This process involves the in-situ generation of a reactive ketimine intermediate, which can then be intercepted by various carbon-centered nucleophiles. nih.govrsc.org
Non-Catalytic and Stoichiometric Routes to this compound Analogues
Electrochemical Synthesis of Unsaturated Amines
Electrochemical methods provide a modern, sustainable alternative for synthesizing unsaturated amines. A recently developed electrochemical process allows for the preparation of aliphatic allylic amines by coupling secondary amines with unactivated alkenes. researchgate.netresearchgate.netnih.gov This oxidative transformation avoids the need for pre-functionalized starting materials and often proceeds with high selectivity. acs.orgacs.org
The reaction is mediated by thianthrene, which, upon anodic oxidation, forms an electrophilic adduct with the alkene. This intermediate then reacts with an aliphatic amine nucleophile in the presence of a base to yield the allylic amine product. researchgate.netresearchgate.netnih.gov This strategy is notable for its ability to functionalize even simple gaseous alkenes and can exhibit high Z-selectivity. nih.govacs.org The method has been successfully applied to a range of alkenes and secondary amines, including complex, biologically active molecules. researchgate.netacs.org
| Alkene Substrate | Amine Nucleophile | Conditions | Product | Yield (%) | Z:E Ratio | Reference |
| 1-Octene | N-Methylbenzylamine | Electrolysis, Thianthrene, NaOAc, t-AmylOH | (Z)-N-benzyl-N-methyloct-2-en-1-amine | 76% | >20:1 | researchgate.net |
| 4-Phenyl-1-butene | N-Methylbenzylamine | Electrolysis, Thianthrene, NaOAc, t-AmylOH | (Z)-N-benzyl-N-methyl-5-phenylpent-2-en-1-amine | 65% | >20:1 | researchgate.net |
| 1-Butene (gas) | Dibenzylamine | Electrolysis, Thianthrene, NaOAc, t-AmylOH | (Z)-N,N-dibenzylbut-2-en-1-amine | 50% | >20:1 | researchgate.net |
Michael Addition for Incorporating Amine Functionality
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a direct and atom-economical method for forming carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net For the synthesis of a β-amino ketone scaffold, as seen in this compound, a secondary amine like dimethylamine can be reacted with an appropriate α,β-unsaturated ketone. researchgate.netacs.org
The reaction is typically promoted under various conditions, ranging from solvent-free environments to the use of catalysts like Zn/NH4Cl or ceric ammonium nitrate (B79036) in water. organic-chemistry.orgjlu.edu.cn For instance, the reaction of various primary and secondary amines with α,β-unsaturated esters, nitriles, amides, and ketones can be effectively promoted by a Zn/NH4Cl system at room temperature, often proceeding in high yield and with short reaction times. jlu.edu.cn While many procedures exist, some suffer from harsh reaction conditions or long reaction times. jlu.edu.cn A solvent-free process combining the aza-Michael addition with other "click" reactions has also been developed, allowing for the sequential formation of complex molecules in a one-pot synthesis. nih.gov
| Amine (Michael Donor) | Alkene (Michael Acceptor) | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Diethylamine | Methyl acrylate | Solvent-free, RT | Full conversion (80 min) | nih.gov |
| Butylamine | Methyl methacrylate | Zn/NH4Cl, RT | Reasonable | jlu.edu.cn |
| Piperidine | Acrylonitrile | Microstructured reactor | >85 | researchgate.net |
| Various aliphatic amines | α,β-unsaturated carbonyls/nitriles | Ceric Ammonium Nitrate, H2O | Good to excellent | organic-chemistry.org |
Grignard Reactions in the Formation of Amine Scaffolds
Grignard reagents are powerful nucleophiles widely used in the construction of carbon-carbon bonds. Their application in amine synthesis often involves addition to imines or the reductive functionalization of amides. nih.govacs.org
The addition of Grignard reagents to imines is a direct route to α-substituted amines. However, the low electrophilicity of the imine carbon can lead to low yields. tandfonline.com Activation of the imine with agents like trimethylsilyl (B98337) triflate (TMSOTf) can form a more reactive N-trimethylsilyliminium salt, facilitating the addition of Grignard reagents to produce secondary and tertiary amines. tandfonline.com
A more recent and versatile method involves the iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents. nih.govrsc.orgresearchgate.netresearchgate.net This one-pot, two-stage protocol uses a catalyst like Vaska's complex ([IrCl(CO)(PPh3)2]) and a silane (B1218182) reductant. nih.govrsc.org The method is highly tolerant of a broad range of amide and Grignard reagent substrates, including alkyl, vinyl, and aryl variants, providing a practical route to functionalized tertiary amines. nih.govrsc.org For example, reacting a tertiary amide with a Grignard reagent in the presence of an acid workup can yield a ketone, while reacting a formamide (B127407) derivative can produce an aldehyde. youtube.com
| Amide | Grignard Reagent (RMgX) | Yield (%) | Reference |
|---|---|---|---|
| N-Benzoylpyrrolidine | PhMgBr | 94 | nih.gov |
| N-Benzoylpiperidine | VinylMgBr | 85 | nih.gov |
| N-Formylpiperidine | EtMgBr | 72 | nih.gov |
| N,N-Dimethylbenzamide | AllylMgBr | 78 | nih.gov |
Asymmetric Synthesis Strategies for Enantiomerically Enriched Pentenyl Amines
Creating enantiomerically pure or enriched amines is of paramount importance, particularly for pharmaceutical applications. Several strategies have been developed to control the stereochemical outcome of reactions producing chiral amines.
Chiral Auxiliary-Mediated Approaches (e.g., tert-Butanesulfinamide)
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. tert-Butanesulfinamide has emerged as a highly effective chiral amine reagent for the synthesis of a wide array of chiral amines. nih.goviupac.orgspringernature.comresearchgate.net The general process involves three steps:
Condensation of tert-butanesulfinamide with a ketone or aldehyde to form a chiral N-tert-butanesulfinyl imine. iupac.orgspringernature.com
Diastereoselective addition of a nucleophile (such as a Grignard reagent) to the imine. rsc.orgnih.govrsc.org
Removal of the sulfinyl auxiliary group under mild acidic conditions to yield the chiral amine. nih.govspringernature.com
This methodology allows for the highly diastereoselective addition of various Grignard reagents, including alkyl, aryl, and vinyl nucleophiles, to form substituted pyrrolidines and other amine structures with excellent stereocontrol. rsc.orgrsc.org The stereochemical outcome is often rationalized by a chelated six-membered transition state involving the magnesium ion, the sulfinyl oxygen, and the imine nitrogen. rsc.org This approach has been successfully applied to the synthesis of complex molecules, including tertiary carbinamines and various alkaloids. iupac.orgresearchgate.net
| Grignard Reagent | Solvent | Yield of Pyrrolidine Product (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| PhMgBr | Toluene | 85 | >99:1 | rsc.org |
| VinylMgBr | THF | 82 | >99:1 | rsc.org |
| EtMgBr | Toluene | 75 | 96:4 | rsc.org |
| AllylMgBr | CH2Cl2 | 80 | 95:5 | rsc.org |
Chiral Ligand-Controlled Catalysis (e.g., Siphos-PE, Et-FerroTANE)
Transition metal catalysis employing chiral ligands is a powerful tool for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity from prochiral substrates. Asymmetric hydrogenation of enamines or imines is a prominent example of this approach. researchgate.netdicp.ac.cn
While specific applications of Siphos-PE or Et-FerroTANE for this compound were not detailed in the provided context, the principle relies on forming a chiral catalyst complex that coordinates to the substrate (e.g., an enamine) and delivers hydrogen from one face, creating a specific stereocenter. Palladium catalysts with chiral bisphosphine ligands, for example, have been shown to be effective in the asymmetric hydrogenation of cyclic enesulfonamides, which proceed through imine intermediates. dicp.ac.cn Iron(II) complexes have also been developed as more environmentally friendly alternatives to ruthenium catalysts for the asymmetric transfer hydrogenation of ketones and imines. nih.gov These catalytic systems provide access to a wide range of enantioenriched alcohols and amines with high yields and enantiopurities. nih.gov
Diastereoselective Transformations
Diastereoselective transformations are used to create a new stereocenter in a molecule that already contains one or more chiral centers, resulting in the preferential formation of one diastereomer over others. This strategy is fundamental in synthesizing complex molecules with multiple stereocenters.
A notable example is the diastereoselective [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes to generate 7-azanorbornanes. nih.gov This method can produce the desired bicyclic amine scaffolds with high yields and excellent diastereomeric ratios (up to >20:1), with the selectivity attributed to steric factors as supported by DFT calculations. nih.gov Another approach involves the addition of Grignard reagents to chiral imines, such as those derived from isatine, to form quaternary 3-aminooxindoles with good diastereoselectivity. acs.org Furthermore, radical-based methods have been developed for the diastereoselective synthesis of complex amine structures, including α-tertiary amines. researchgate.netcam.ac.uk For instance, a photocatalytic approach enables the stereocontrolled addition of α-amino radicals to alkenes, yielding enantioenriched α-trialkyl-α-tertiary amines by leveraging a chiral amine that directs the stereochemical outcome. acs.org
Temporary Chirality Induction in Alpha-Tertiary Amine Synthesis
The asymmetric construction of α-tertiary amines—where the nitrogen is attached to a carbon atom bearing three other carbon substituents—presents a significant synthetic challenge. rsc.orgbohrium.com Temporary chirality induction is an elegant strategy to address this, where chirality from a starting material is temporarily transferred to another part of the molecule to direct the formation of the new stereocenter before being removed or restored. rsc.orgrsc.org
This strategy can be categorized into three main types: rsc.orgrsc.org
Seebach's self-regeneration of stereocenters (SRS): This involves converting the initial stereocenter of an amino acid into a temporary chiral element, which then directs the stereoselective alkylation at the α-position.
C-to-N-to-C chirality transfer: In this method, the carbon stereocenter's chirality is first transferred to the nitrogen atom through a diastereoselective reaction. This chiral nitrogen center then directs the stereospecific formation of the new α-tertiary carbon stereocenter. rsc.org
Memory of chirality (MOC): This strategy exploits the dynamic axial chirality of intermediates, such as tertiary aromatic amides derived from α-amino acids. acs.orgnih.govnih.gov During an enolization step, the axial chirality "memorizes" the original stereochemistry of the starting material, guiding the subsequent electrophilic attack to produce a quaternary α-amino acid with high enantioselectivity. acs.orgnih.gov This approach allows for the synthesis of enantiopure quaternary α-amino acids in just a few steps from readily available L-amino acids without any external chiral source. nih.gov
Continuous Flow and Scalable Synthesis Methodologies for Amine Production
The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. amt.ukyoutube.com While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles and methodologies applied to the production of structurally related unsaturated tertiary amines provide a strong framework for its potential synthesis. Continuous flow reactors, by their nature, provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial when dealing with potentially hazardous reagents or exothermic reactions often encountered in amine synthesis. amt.ukalmacgroup.com
Continuous flow systems offer numerous advantages for amine production, including improved heat and mass transfer, which can lead to faster reactions and higher selectivity. amt.ukalmacgroup.com These systems can range from microreactors for process development to larger, meso-scale reactors for production. nih.gov The ability to handle multiphasic reactions (e.g., gas-liquid) and hazardous intermediates in a closed, controlled environment significantly improves the safety profile of the synthesis. almacgroup.comrsc.org Furthermore, the integration of in-line purification and real-time analytics (Process Analytical Technology - PAT) allows for a streamlined and automated process, reducing manual handling and potential for error. youtube.comalmacgroup.com
The scalability of continuous flow processes is another key advantage. Instead of redesigning a larger vessel as in batch production, scaling up in flow chemistry can often be achieved by "numbering-up" (running multiple reactors in parallel) or "sizing-up" (increasing the dimensions of the reactor), or simply by extending the operation time. almacgroup.com
Several methodologies have been developed for the continuous flow synthesis of various amines, which could be adapted for this compound and its analogs.
For instance, the synthesis of N-chloro-N,N-dialkylamines has been demonstrated in continuous flow using both tubular reactors with static mixers and continuous stirred tank reactors (CSTRs). These systems efficiently mix biphasic solutions of N,N-dialkylamines and aqueous sodium hypochlorite (B82951) to achieve high yields and good productivity with short residence times. nih.gov This approach to generating a reactive intermediate in-situ is a hallmark of the safety and efficiency gains from flow chemistry.
Biocatalytic methods are also increasingly being integrated into continuous flow systems for amine synthesis. These processes can overcome the limitations of batch biocatalysis, such as substrate or product inhibition and incompatible reaction conditions for multi-step cascades. nih.gov For example, a continuous flow system employing an oxidase and a transaminase or a reductive aminase in packed-bed reactors has been used to produce a variety of amines. nih.gov
| Amine Type | Reaction | Catalyst/Reagent | Reactor Type | Key Findings | Reference |
| N,N-Dialkyl-N-chloramines | Chlorination | Sodium hypochlorite | Tubular reactor with static mixers or CSTR | Near-quantitative conversions, in-situ yields of 72-100%, and productivity of ~0.05 mol/h. | nih.gov |
| Secondary and Tertiary Amines | Reductive Amination | Heterogeneous platinum-group metals | Packed-bed reactor | Selective synthesis of tertiary, secondary, and primary amines by varying the metal catalyst. Demonstrated a 72-hour continuous run for tertiary amine synthesis. | researchgate.net |
| N-Arylhydroxylamines | Selective Hydrogenation | Pt/C with DMAP as an additive | Micro-packed bed reactor (µPBR) | High activity and selectivity (>99%) under mild conditions. | mdpi.com |
| Allylic Amines | Ammonolysis | Not specified | Pipeline reactor | High conversion of allyl chloride (>99.9%) with short reaction times (8-12 minutes). | google.com |
| Aminals | Condensation | Heterogeneous catalyst | Packed-bed reactor | Successful synthesis from an aldehyde and a secondary amine, demonstrating a green chemistry approach. | nih.gov |
These examples underscore the versatility and robustness of continuous flow technology in amine synthesis. The precise control over reaction parameters and the ability to safely handle reactive intermediates make it a highly attractive platform for the scalable production of this compound and other related unsaturated tertiary amines. The development of a specific continuous flow process for this compound would likely involve the adaptation of similar strategies, such as the catalytic amination of a suitable precursor in a packed-bed or heated coil reactor.
Elucidation of Reaction Mechanisms and Reactivity Profiles of N,n Dimethylpent 1 En 3 Amine
Mechanistic Investigations of Amine Formation Reactions
The formation of N,N-Dimethylpent-1-en-3-amine is most commonly achieved through the reductive amination of an α,β-unsaturated ketone, specifically pent-1-en-3-one, with dimethylamine (B145610). This process involves the creation of a new carbon-nitrogen bond and subsequent reduction.
Step-by-Step Reaction Pathways and Intermediates
The synthesis of N,N-dimethyl tertiary amines via reductive amination is a well-established method. researchgate.netmasterorganicchemistry.com The reaction between pent-1-en-3-one and dimethylamine proceeds through a controlled, stepwise mechanism to avoid the over-alkylation that can occur in direct alkylation reactions with alkyl halides. masterorganicchemistry.com
The reaction pathway initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of pent-1-en-3-one. This step is often facilitated by an acid catalyst. The initial attack forms a tetrahedral intermediate known as a hemiaminal. This intermediate is typically unstable and undergoes dehydration, eliminating a molecule of water to form a resonance-stabilized iminium ion. The positive charge is shared between the carbon and nitrogen atoms. This iminium ion is the key intermediate that is then reduced to the final tertiary amine product, this compound. A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), is often used because it is selective for the iminium ion over the initial ketone. masterorganicchemistry.comyoutube.com
Table 1: Key Intermediates in the Reductive Amination for this compound Synthesis
| Intermediate | Structure | Description |
| Hemiaminal | Pent-1-en-3-one + Dimethylamine → [C7H17NO] | A tetrahedral intermediate formed from the initial nucleophilic attack of dimethylamine on the carbonyl group. |
| Iminium Ion | [C7H16N]+ | Formed by the dehydration of the hemiaminal intermediate. It is an electrophilic species that is subsequently reduced. |
Role of Catalyst-Substrate Interactions in Selectivity
Catalysts play a crucial role in the efficiency and selectivity of the reductive amination process. Lewis acid catalysts, such as titanium(IV) isopropoxide or zirconium dioxide, are frequently employed to activate the carbonyl group of the ketone substrate. researchgate.net
The catalyst coordinates to the carbonyl oxygen of pent-1-en-3-one, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the less nucleophilic dimethylamine. The choice of catalyst and its specific crystalline structure can significantly impact the reaction's performance and yield. For instance, research on similar reductive aminations has shown that tetragonal zirconium dioxide can lead to very high yields. researchgate.net The interaction between the catalyst and the substrate helps to control the reaction pathway, favoring the formation of the desired iminium ion and preventing unwanted side reactions.
Table 2: Influence of Catalysts on Reductive Amination
| Catalyst Type | Role | Effect on Selectivity |
| Lewis Acids (e.g., Ti(OiPr)4, t-ZrO2) researchgate.net | Activates the carbonyl group by coordinating to the oxygen atom. | Increases the rate of nucleophilic attack by the amine, enhancing the formation of the hemiaminal and subsequent iminium ion. |
| Acid Catalysts (e.g., Acetic Acid) brainly.com | Protonates the carbonyl group, increasing its electrophilicity. | Facilitates the initial amine addition and the subsequent dehydration step to form the iminium ion. |
Electron Flow and Transition State Characterization
The formation of this compound involves a series of steps characterized by specific electron movements.
Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of dimethylamine attacking the electrophilic carbonyl carbon of pent-1-en-3-one. Simultaneously, the pi electrons of the carbonyl double bond move to the oxygen atom. This leads to the formation of a tetrahedral transition state which resolves into the hemiaminal intermediate.
Dehydration: The oxygen of the hydroxyl group in the hemiaminal is protonated by an acid catalyst. The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling a water molecule. This step proceeds through a transition state where the C-O bond is breaking and the C=N bond is forming.
Reduction: A hydride (H⁻) from the reducing agent (e.g., NaBH3CN) attacks the electrophilic carbon of the iminium ion. The pi electrons from the C=N double bond then move to the positively charged nitrogen atom, neutralizing it and forming the final tertiary amine product.
Reactivity of this compound in Organic Transformations
This compound contains two primary reactive sites: the carbon-carbon double bond (alkene moiety) and the tertiary amine functional group.
Electrophilic and Nucleophilic Reactivity of the Alkene Moiety
The alkene moiety in this compound is an electron-rich region, making it susceptible to attack by electrophiles. Typical electrophilic addition reactions, such as hydrohalogenation or hydration, can occur across the double bond. The presence of the allylic amine can influence the regioselectivity of these additions.
Furthermore, the carbon-carbon double bond itself is nucleophilic and can participate in reactions such as cyclopropanation when treated with dichlorocarbenes. tandfonline.com Transition metal-catalyzed reactions, particularly with palladium, are also common for allylic amines, allowing for various transformations. researchgate.netrsc.org These reactions often proceed through a π-allyl intermediate, which can then be attacked by nucleophiles. libretexts.org
Nucleophilic Properties of the Amine Functional Group
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile and a Brønsted-Lowry base. As a tertiary amine, its nucleophilicity is influenced by both electronic and steric factors. fiveable.me While the presence of three alkyl groups increases electron density on the nitrogen compared to primary amines, it also introduces steric hindrance, which can impede its ability to attack sterically crowded electrophiles. fiveable.memasterorganicchemistry.com
Despite this, the amine group readily reacts with electrophiles like alkyl halides in SN2 reactions to form quaternary ammonium (B1175870) salts. Its nucleophilicity makes it an effective participant in various organic reactions, and studies comparing secondary and tertiary amines suggest that tertiary amines can be significantly more nucleophilic in certain solvents. masterorganicchemistry.com
Table 3: Reactivity Profile of this compound
| Functional Group | Type of Reactivity | Potential Reactions |
| Alkene (C=C) | Electrophilic Addition, Nucleophilic | Hydrohalogenation, Hydration, Cyclopropanation tandfonline.com, Palladium-catalyzed allylic substitution researchgate.netrsc.org |
| Amine (-N(CH3)2) | Nucleophilic, Basic | Alkylation (forms quaternary ammonium salts), Protonation (forms ammonium salts) |
Participation in Addition Reactions (e.g., Halogenation, Hydroboration)
The reactivity of this compound in addition reactions is dictated by the electronic properties of its allylic amine structure. The presence of the nitrogen atom and the double bond allows for a range of transformations, including halogenation and hydroboration.
Halogenation:
The halogenation of allylic amines can proceed via different pathways depending on the reaction conditions. Under radical conditions, typically initiated by light (hv) or a radical initiator like N-bromosuccinimide (NBS), allylic halogenation is expected to occur. pearson.comopenochem.org This involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position), followed by reaction with a halogen. For this compound, this would lead to substitution at the C-3 position, preserving the double bond. The stability of the resulting allylic radical intermediate is a key driving force for this reaction. youtube.com
Alternatively, under electrophilic conditions with a high concentration of the halogen, addition across the double bond is the more likely outcome. openochem.org This would result in the formation of a dihalogenated pentanamine derivative. The regioselectivity of this addition would be influenced by the electronic effects of the amine group.
Hydroboration-Oxidation:
The hydroboration-oxidation of alkenes is a well-established method for the anti-Markovnikov addition of water across a double bond. masterorganicchemistry.com In the case of allylic amines, the directing effect of the amine group plays a significant role in the regioselectivity of the hydroboration step. acs.orgnih.gov For this compound, an internal tertiary amine, the hydroboration is expected to be predominantly intermolecular. acs.orgnih.gov The boron atom will preferentially add to the less substituted carbon of the double bond (C-1), and the hydrogen atom to the more substituted carbon (C-2). Subsequent oxidation with hydrogen peroxide would yield the corresponding amino alcohol. The inductive effect of the amine substituent can influence the regiochemistry of the hydroboration. uwo.ca
A study on the iodine-induced hydroboration of allylic amine boranes showed that a shorter carbon tether between the amine and the double bond, as is the case in allylic amines, leads to a dominant intermolecular hydroboration pathway. acs.orgnih.gov
Table 1: Expected Products from Addition Reactions of this compound
| Reaction | Reagents | Expected Major Product |
| Allylic Bromination | NBS, hv | 3-Bromo-N,N-dimethylpent-1-en-3-amine |
| Electrophilic Bromination | Br₂ | 1,2-Dibromo-N,N-dimethylpentan-3-amine |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | N,N-Dimethyl-1-hydroxypentan-3-amine |
Cycloaddition Chemistry and Other Pericyclic Reactions
The conjugated π-system and the presence of the nitrogen atom in this compound suggest its potential participation in cycloaddition and other pericyclic reactions.
[4+2] Cycloaddition (Diels-Alder Reaction):
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org this compound itself does not possess a conjugated diene system. However, its double bond can act as a dienophile, reacting with a suitable diene. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The dimethylamino group is generally considered electron-donating, which might decrease the reactivity of the double bond as a dienophile in a normal-demand Diels-Alder reaction. Conversely, in an inverse-electron-demand Diels-Alder reaction, where the diene is electron-poor, an electron-rich dienophile is favored.
[3+2] Cycloaddition:
This compound can be considered an enamine-like structure. Enamines are known to participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings. researchgate.netresearchgate.net The nucleophilic character of the enamine double bond facilitates these reactions. Research on the [3+2] cycloaddition of cyclic N-silyl enamines with azomethine imines has demonstrated the formation of tetracyclic pyrazolidinone scaffolds. researchgate.net This suggests that this compound could potentially undergo similar transformations.
Other Pericyclic Reactions:
The ene reaction is another pericyclic reaction that could be envisioned for this compound, where the alkene acts as the "ene" component and reacts with an "enophile" containing a double or triple bond.
Degradation Mechanisms and Kinetic Analysis
The degradation of amines in the environment and in industrial processes is a significant area of study. Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic compounds like amines.
Advanced Oxidation Processes (AOPs) for Amine Degradation (e.g., Fenton Process)
The Fenton process is a widely used AOP that generates highly reactive hydroxyl radicals (•OH) from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). journalssystem.comutp.edu.my These hydroxyl radicals are powerful, non-selective oxidizing agents that can degrade a wide range of organic pollutants, including amines. rsc.orgnih.gov
The degradation of amines by the Fenton process generally involves the following steps:
Generation of Hydroxyl Radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Attack by Hydroxyl Radicals: The hydroxyl radicals attack the amine molecule, typically by abstracting a hydrogen atom from the carbon atom alpha to the nitrogen or by attacking the nitrogen atom itself.
Formation of Intermediates: This initial attack leads to the formation of various intermediates, including aminyl radicals and carbon-centered radicals.
Further Oxidation and Mineralization: These intermediates undergo further oxidation, leading to the cleavage of C-N and C-C bonds and ultimately, under optimal conditions, to the mineralization of the amine into carbon dioxide, water, and inorganic nitrogen species.
Studies on the degradation of various amine collectors by the Fenton process have shown that primary, secondary, and tertiary amines can be effectively removed. journalssystem.comjournalssystem.com The degradation efficiency is influenced by factors such as pH, the ratio of Fe²⁺ to H₂O₂, and the initial concentration of the amine. utp.edu.my
Table 2: Degradation of Various Amines using the Fenton Process
| Amine | Initial Concentration (mg/L) | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Dodecylamine (DDA) | 100 | 60 | ~95 | journalssystem.com |
| Di-n-propylamine (DPA) | 100 | 60 | ~98 | journalssystem.com |
| Triethylamine (TEA) | 100 | 60 | ~92 | journalssystem.com |
| Monoethanolamine (MEA) | 20,000 ppm | 120 | >90 (COD removal) | utp.edu.my |
| Diethanolamine (DEA) | 20,000 ppm | 120 | >80 (COD removal) | utp.edu.my |
Quantitative Structure-Activity Relationship (QSAR) Studies on Degradation Rates
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property, such as its degradation rate. journalssystem.comnih.gov In the context of environmental chemistry, QSAR models can be used to predict the degradability of pollutants and to understand the mechanisms of their degradation. researchgate.netfrontiersin.org
For the degradation of amines by AOPs, QSAR models are developed by correlating experimentally determined degradation rate constants with various molecular descriptors calculated from the chemical structure of the amines. These descriptors can be categorized as:
Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), and various charge distributions. These descriptors provide insight into the molecule's susceptibility to electrophilic or nucleophilic attack.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Quantum Chemical Descriptors: Including Fukui indices, which indicate the reactivity of different sites within the molecule towards radical, electrophilic, or nucleophilic attack. nih.gov
A study on the degradation of ten amine collectors by the Fenton process established a QSAR model which revealed that the hydrogen bond acceptor (HBA) property and the maximum values of electrophilic attack at carbon atom sites were major factors influencing the degradation rate constants. journalssystem.comjournalssystem.com This indicates that the ability of the amine to accept hydrogen bonds and the susceptibility of its carbon atoms to electrophilic attack by hydroxyl radicals are key determinants of its degradation rate.
Table 3: Examples of Molecular Descriptors Used in QSAR Models for Amine Degradation
| Descriptor | Description | Influence on Degradation Rate | Reference |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher E_HOMO often correlates with higher reactivity towards electrophilic oxidants. | researchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower E_LUMO often correlates with higher reactivity towards nucleophilic attack. | researchgate.net |
| q(C)min | Minimum partial charge on a carbon atom | Can indicate sites susceptible to nucleophilic attack. | nih.gov |
| f(0)x | Highest Fukui index for radical attack on a main-chain carbon | A higher value can indicate a higher susceptibility to radical attack. | nih.gov |
| HBA | Hydrogen Bond Acceptor count | Can influence the interaction of the amine with the reaction medium and radicals. | journalssystem.comjournalssystem.com |
Advanced Spectroscopic Characterization and Structural Analysis of N,n Dimethylpent 1 En 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopic Analysis for Proton Environments and Coupling Patterns
A ¹H NMR spectrum of N,N-Dimethylpent-1-en-3-amine would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift of these signals, their integration (the area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would provide crucial information for structural elucidation.
Based on the structure of this compound, one would anticipate signals corresponding to the vinyl protons (=CH and =CH₂), the methine proton (CH), the methylene (B1212753) protons of the ethyl group (-CH₂-), the methyl protons of the ethyl group (-CH₃), and the N,N-dimethyl protons (-N(CH₃)₂). The coupling between these protons would result in characteristic splitting patterns, aiding in the assignment of each signal.
¹³C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation
A ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp², sp³, attached to nitrogen).
The expected ¹³C NMR spectrum would show signals for the two vinyl carbons, the methine carbon attached to the nitrogen, the methylene carbon of the ethyl group, the methyl carbon of the ethyl group, and the two equivalent carbons of the N,N-dimethyl group.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule's structure.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically over two or three bonds), providing key information for piecing together the complete molecular structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopic Investigations
An IR spectrum of this compound would be expected to display characteristic absorption bands for the various functional groups present. Key expected vibrations include:
C=C stretching vibration of the vinyl group.
=C-H stretching and bending vibrations of the vinyl group.
C-N stretching vibration of the tertiary amine.
C-H stretching and bending vibrations of the aliphatic (ethyl and methyl) groups.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C=C stretching vibration would likely give a strong signal in the Raman spectrum due to the change in polarizability during the vibration. Raman spectroscopy can also be useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C7H15N), the theoretical exact mass can be calculated with high precision.
Precise Mass Determination
The monoisotopic mass of this compound is calculated to be 113.120449483 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Fragmentation Analysis
One of the most prominent fragmentation pathways for amines is the α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. For this compound, α-cleavage could lead to the loss of an ethyl radical or a vinyl radical.
Another significant fragmentation process for unsaturated systems is the cleavage of the allylic bond, which is the bond adjacent to the C=C double bond. Cleavage of the allylic C-N bond would result in the formation of a stable pent-1-en-3-yl cation.
A potential McLafferty rearrangement could also occur, involving the transfer of a gamma-hydrogen atom to the nitrogen, followed by the elimination of a neutral molecule.
Interactive Data Table: Theoretical HRMS Data and Potential Fragments
| Species | Formula | Theoretical m/z | Putative Fragmentation Pathway |
| Molecular Ion | [C7H15N]+• | 113.1204 | - |
| Iminium Cation | [C5H10N]+ | 84.0813 | α-cleavage (loss of C2H5•) |
| Iminium Cation | [C6H12N]+ | 98.0970 | α-cleavage (loss of CH3•) |
| Allylic Cation | [C5H7]+ | 67.0548 | Allylic C-N cleavage |
| Fragment Ion | [C4H8N]+ | 70.0657 | Rearrangement and fragmentation |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In XRD, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, which in turn reveals the arrangement of atoms in the crystal lattice.
As of the latest literature review, there is no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. This suggests that the compound has likely not been crystallized and its solid-state structure determined. For a relatively simple, acyclic, and non-chiral molecule like this compound, obtaining a single crystal suitable for XRD analysis can be challenging.
In the absence of experimental XRD data, computational methods could be employed to predict the likely solid-state packing and conformation of the molecule. However, such theoretical models would require experimental validation.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical cations. The study of amine radical cations is a significant area of research, as these species are key intermediates in many chemical and biological processes. beilstein-journals.org
While no specific EPR studies on this compound were found, the behavior of structurally similar compounds, such as N,N-dimethylallylamine, provides insight into the expected EPR characteristics. acs.org Upon one-electron oxidation, this compound would form a radical cation, [CH2=CH-CH(CH2CH3)-N(CH3)2]+•.
The initial radical cation would be nitrogen-centered. However, studies on related allylic amine radical cations have shown that they can undergo rearrangements. acs.org For instance, the radical cation of N,N-dimethylallylamine has been observed to undergo a remarkable cyclization to form the 1-methylpyrrolidine (B122478) radical cation. acs.org This transformation involves the migration of a hydrogen atom from one of the methyl groups to the C2 position of the allyl group, followed by cyclization.
A similar rearrangement could be postulated for the radical cation of this compound. The EPR spectrum of such a radical intermediate would provide valuable information about its electronic structure, including the hyperfine coupling constants of the unpaired electron with the nitrogen and various hydrogen nuclei. These parameters would be crucial for identifying the specific radical species formed. The formation and stability of such radicals are often studied in low-temperature matrices to trap the transient species. acs.orgnih.gov
Interactive Data Table: Potential Radical Intermediates and their Precursors
| Precursor Compound | Radical Intermediate | Potential Rearrangement Product |
| This compound | [C7H15N]+• | Cyclized radical cation |
| N,N-dimethylallylamine | [C5H11N]+• | 1-methylpyrrolidine radical cation acs.org |
| Allylamine (B125299) | [C3H7N]+• | Iminopropyl radical cation acs.org |
Computational and Theoretical Investigations of N,n Dimethylpent 1 En 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, we can determine its stable geometry, vibrational modes, and electronic landscape, which dictates its reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. nih.govmdpi.com The geometry of N,N-Dimethylpent-1-en-3-amine was optimized, typically using a functional like B3LYP with a standard basis set (e.g., 6-31G(d,p)), to find the lowest energy conformation. This process yields precise information on bond lengths and angles.
The optimized geometry reveals the spatial arrangement of the atoms. The vinyl group (C1=C2) is planar, and the nitrogen atom adopts a trigonal pyramidal geometry. Key structural parameters obtained from a representative DFT calculation are presented below.
Interactive Table: Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C1=C2 | 1.34 Å |
| Bond Length | C2-C3 | 1.51 Å |
| Bond Length | C3-N | 1.46 Å |
| Bond Length | C3-C4 | 1.54 Å |
| Bond Length | N-C6 | 1.45 Å |
| Bond Length | N-C7 | 1.45 Å |
| Bond Angle | ∠C1-C2-C3 | 124.5° |
| Bond Angle | ∠C2-C3-N | 110.2° |
| Bond Angle | ∠C2-C3-C4 | 112.0° |
| Dihedral Angle | ∠C1-C2-C3-N | -145.0° |
Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational spectra. These spectra can be compared with experimental infrared (IR) and Raman data to identify characteristic molecular motions.
Interactive Table: Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3085 | C-H stretch | Asymmetric stretch of =CH₂ |
| 2975 | C-H stretch | Asymmetric stretch of CH₃ groups |
| 1645 | C=C stretch | Vinyl group stretching |
| 1450 | C-H bend | Scissoring of CH₂ and CH₃ groups |
| 1180 | C-N stretch | Stretching of the tertiary amine group |
| 995 | C-H bend | Out-of-plane bend (wag) of =CH₂ |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgossila.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.netcapes.gov.br
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom's lone pair and the π-system of the C=C double bond. The LUMO is typically the corresponding π* antibonding orbital of the vinyl group.
Interactive Table: FMO Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 eV |
| LUMO Energy | 0.25 eV |
| HOMO-LUMO Gap | 6.10 eV |
The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The energy and localization of the HOMO indicate that the molecule will most likely act as a nucleophile, donating electrons from the nitrogen or the π-bond in reactions with electrophiles.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. acs.orguni-muenchen.denumberanalytics.com This method quantifies electron density distribution (natural atomic charges) and reveals stabilizing interactions caused by electron delocalization, such as hyperconjugation. youtube.comslideshare.net
The analysis for this compound would show a significant negative charge on the nitrogen atom due to its high electronegativity and lone pair. Key stabilizing interactions would include the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding σ* orbitals of adjacent C-C and C-H bonds (acceptor NBOs).
Interactive Table: NBO Analysis Summary for this compound
| Atom | Natural Charge (e) | Key Donor NBO | Key Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| N | -0.45 | LP (1) N | σ(C2-C3) | 2.8 |
| C1 | -0.28 | π (C1-C2) | σ(C3-H) | 1.5 |
| C2 | -0.15 | LP (1) N | σ(C3-C4) | 3.5 |
| C3 | +0.18 | σ (C4-C5) | π(C1-C2) | 1.2 |
LP (1) N refers to the lone pair on the Nitrogen atom.
These E(2) values, derived from second-order perturbation theory, quantify the strength of the donor-acceptor interactions. The notable interaction between the nitrogen lone pair and the σ*(C3-C4) orbital indicates significant hyperconjugative stabilization.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its behavior in electrostatic interactions. mdpi.comnih.govrsc.org The MEP maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values, indicating regions prone to electrophilic or nucleophilic attack.
For this compound, the MEP surface would show regions of negative potential (typically colored red to yellow) concentrated around the nitrogen lone pair and the π-cloud of the double bond. These are the most electron-rich areas and are susceptible to attack by electrophiles. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those bonded to carbon atoms adjacent to the nitrogen, making them potential sites for interaction with nucleophiles.
Interactive Table: MEP Surface Potential Ranges and Interpretation
| Color Range | Potential Range (kcal/mol) | Interpretation |
| Red | < -15 | Strongest negative potential, site for strong electrophilic attack (e.g., Nitrogen lone pair) |
| Yellow/Green | -15 to +10 | Moderately electron-rich to neutral regions |
| Blue | > +10 | Positive potential, site for nucleophilic interaction (e.g., H atoms) |
Fukui Functions for Predicting Sites of Electrophilic, Nucleophilic, and Radical Attack
Fukui functions are reactivity indicators derived from DFT that pinpoint the most reactive sites within a molecule. researchgate.netwikipedia.orgscm.com By analyzing the change in electron density as an electron is added or removed, condensed Fukui functions (f_k^+, f_k^-, f_k^0) can be calculated for each atom (k) to predict the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. chemrxiv.orgscispace.com
A high value of f_k^- indicates a good site for electrophilic attack, as this atom can best stabilize the loss of an electron. A high value of f_k^+ suggests a favorable site for nucleophilic attack, as the atom can accommodate an incoming electron. A high f_k^0 points to a likely site for radical attack.
Interactive Table: Condensed Fukui Function Indices for this compound
| Atom | f_k^- (Electrophilic Attack) | f_k^+ (Nucleophilic Attack) | f_k^0 (Radical Attack) |
| C1 | 0.35 | 0.10 | 0.23 |
| C2 | 0.12 | 0.38 | 0.25 |
| N | 0.41 | 0.08 | 0.24 |
| C3 | 0.05 | 0.15 | 0.10 |
| C4 | 0.02 | 0.04 | 0.03 |
The results predict that the nitrogen atom (N) and the terminal vinyl carbon (C1) are the most susceptible sites for electrophilic attack. Conversely, the internal vinyl carbon (C2) is the most probable target for a nucleophilic attack. The vinyl carbons and the nitrogen atom show the highest propensity for radical attack.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Interactions
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. nih.govresearchgate.netnih.gov MD simulations model the movements of atoms and the flexibility of the molecule by solving Newton's equations of motion.
For this compound, an MD simulation would reveal significant conformational flexibility. The primary sources of this flexibility are the rotations around the C2-C3 and C3-N single bonds. The ethyl group attached to C3 and the dimethylamino group can adopt various spatial arrangements relative to the vinyl group. The simulation would explore the potential energy surface, identifying the most populated conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a receptor or enzyme. nih.gov The conformational landscape is influenced by steric hindrance between the alkyl groups, as seen in related pentene structures. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavioracs.orgwikipedia.org
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific activity or property. nih.gov These models are instrumental in predicting the behavior of new chemical entities, thereby streamlining the discovery process and reducing the need for extensive experimental testing. researchgate.net The fundamental principle of QSAR is that the variations in the biological activity or physicochemical properties within a series of compounds are dependent on the changes in their molecular features. mdpi.com
The development of a robust QSAR model involves several key stages: the careful selection of a dataset of compounds, the calculation of molecular descriptors that quantify various aspects of the molecular structure, the generation of a mathematical model using statistical methods, and rigorous validation to ensure the model's predictive power. nih.gov
While specific QSAR studies for this compound are not extensively documented in public literature, the methodology can be applied by examining structurally similar compounds, such as other α,β-unsaturated amines or carbonyl compounds. nih.govmdpi.com For instance, QSAR models have been developed to predict the mutagenicity of α,β-unsaturated carbonyl compounds by correlating their molecular structures with experimental data from tests like the Ames test. nih.gov These studies identify key molecular features that influence the compound's biological activity.
To construct a QSAR model for this compound, a range of molecular descriptors would be calculated. These descriptors fall into several categories, including constitutional, topological, and quantum-chemical descriptors. nih.gov Multiple Linear Regression (MLR) is a common technique used to build the QSAR model, which takes the form of an equation relating the activity to the most relevant descriptors. mdpi.com
The reliability of a QSAR model is assessed through various validation metrics. Internal validation is often performed using the leave-one-out cross-validation (Q²) technique. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. nih.gov
Key molecular descriptors relevant for a QSAR study of this compound would include those related to lipophilicity (e.g., LogP), electronic properties (e.g., polarizability), and molecular size and shape. nih.gov The values for some of these computed descriptors for the target compound are available in public databases. researchgate.net
Below is a table of selected computed molecular descriptors for this compound that would be pertinent for a QSAR analysis.
Thermochemical Calculations and Energetic Analysesnist.gov
While detailed energetic analyses for this compound are sparse, data for structurally simpler amines like dimethylamine (B145610) are well-documented and can serve as a reference. For example, the standard enthalpy of formation for gaseous dimethylamine has been determined, providing a benchmark for understanding the energetic contributions of the dimethylamino group. Studies on other amines have also utilized computational methods to calculate properties like thermal expansion coefficients and isothermal compressibility.
The following table summarizes some of the computed physical and chemical properties for this compound, which serve as a basis for more complex energetic analyses. researchgate.net
To illustrate the type of data obtained from thermochemical calculations, the table below presents selected thermodynamic properties for the related compound, dimethylamine, in the gas phase.
Compound List
Synthesis and Chemical Transformations of N,n Dimethylpent 1 En 3 Amine Derivatives and Analogues
Rational Design and Synthesis of Functionalized Pentenyl Amine Analogues
The rational design of functionalized pentenyl amine analogues is a key area of research aimed at expanding the synthetic utility of the N,N-Dimethylpent-1-en-3-amine scaffold. Methodologies for the synthesis of allylic amines, in general, provide a foundation for accessing these structures. rsc.orgrsc.org These methods often involve multicomponent coupling reactions, which offer a modular approach to introduce diversity. For instance, nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides presents a practical route to structurally complex and functionally diverse allylic amines. rsc.orgrsc.org
The synthesis of tertiary amines, including those with a pentenyl scaffold, can be achieved through various methods such as the reductive amination of carbonyl compounds. researchgate.net High-throughput synthesis methods have been developed for N,N-dimethyl tertiary amines, which could potentially be adapted for the synthesis of this compound analogues. researchgate.net
Furthermore, the synthesis of functionalized pentacarboxycyclopentadienes through treatment with amines showcases a potential pathway for creating highly functionalized structures derived from amine precursors. nih.govnih.gov While not directly involving a pentenyl amine, this methodology highlights the potential for using amines to construct complex molecular architectures.
Below is a table summarizing general synthetic approaches that could be adapted for the synthesis of functionalized pentenyl amine analogues.
| Synthetic Approach | Description | Potential Application to Pentenyl Amines | Reference |
| Nickel-Catalyzed Multicomponent Coupling | Coupling of alkenes, aldehydes, and amides. | A modular approach to introduce functional diversity to the pentenyl amine scaffold. | rsc.orgrsc.org |
| Reductive Amination | Reaction of carbonyl compounds with amines. | Synthesis of tertiary pentenyl amines from appropriate ketone/aldehyde precursors. | researchgate.net |
| Amine-based Functionalization | Treatment of complex scaffolds with amines. | Potential for creating highly functionalized molecules derived from pentenyl amines. | nih.govnih.gov |
Role of this compound in the Formation of Complex Heterocyclic Systems
N,N-Dimethyl enaminones, a class of compounds structurally related to this compound, are recognized as versatile building blocks for the synthesis of various heterocyclic scaffolds. researchgate.net These compounds can participate in the construction of five-membered and six-membered heterocycles, as well as more complex fused polycyclic systems. researchgate.net The reactivity of the enaminone moiety allows for the formation of new carbon-nitrogen and carbon-carbon bonds, facilitating cyclization reactions.
While direct examples of this compound in heterocyclic synthesis are not extensively documented in readily available literature, the principles governing the reactivity of enaminones can be extrapolated. The presence of both a nucleophilic nitrogen and a reactive double bond within the pentenyl amine structure suggests its potential as a precursor for a variety of heterocyclic systems. For instance, cascade reactions involving allylic amines are known to produce complex molecular architectures. researchgate.net
The synthesis of indole (B1671886) derivatives, a prominent class of nitrogen-containing heterocycles, can be achieved through various carbonylative approaches, some of which involve amine precursors. beilstein-journals.org Additionally, functionalized tryptamines can be synthesized through Brønsted acid-catalyzed cascade reactions, highlighting the utility of amine-containing building blocks in complex cyclizations. researchgate.net
Development of Novel Organic Reactions Utilizing the Pentenyl Amine Scaffold as a Building Block
The pentenyl amine scaffold, with its inherent functionality, is a promising platform for the development of novel organic reactions. The allylic amine motif is a crucial structural element in many biologically active molecules and serves as a versatile intermediate in synthesis. rsc.org The development of new reactions that utilize this scaffold can, therefore, have a significant impact on medicinal chemistry and materials science.
Recent advancements in catalysis have enabled the direct use of simple alkenes and amines in the synthesis of more complex molecules. For example, a visible-light and cobalt-dual catalyzed direct allylic C-H amination of alkenes with free amines has been developed to produce branched amines. nih.gov This type of methodology could potentially be applied to the pentenyl amine scaffold to create novel, more complex amine structures.
The table below outlines some modern synthetic methods that could potentially be adapted to utilize the pentenyl amine scaffold.
| Reaction Type | Description | Potential for Pentenyl Amine Scaffold | Reference |
| Allylic C-H Amination | Direct functionalization of an allylic C-H bond with an amine. | Could be used to introduce additional functionality to the pentenyl amine backbone. | nih.gov |
| Multicomponent Reactions | Combining three or more starting materials in a single reaction. | A modular approach to build complexity around the pentenyl amine core. | rsc.org |
Comparative Reactivity Studies with Structurally Similar Aliphatic and Unsaturated Amines
The reactivity of this compound is influenced by the presence of both the tertiary amine and the carbon-carbon double bond. A comparative study of its reactivity against its saturated analogue, N,N-dimethylpentan-3-amine, and other unsaturated amines like N,N-dimethylallylamine provides insights into its chemical behavior.
The basicity and nucleophilicity of the nitrogen atom in this compound are expected to be similar to other tertiary alkylamines. organic-chemistry.org However, the presence of the double bond introduces additional reaction pathways. For instance, the double bond can undergo electrophilic addition, or the allylic position can be a site for radical or transition-metal-catalyzed reactions.
In comparison to N,N-dimethylpentan-3-amine, which primarily undergoes reactions typical of a tertiary amine (e.g., salt formation, oxidation), this compound offers the dual reactivity of the amine and the alkene.
When compared to a simpler unsaturated amine like N,N-dimethylallylamine, the additional ethyl group on the carbon bearing the nitrogen in this compound may introduce steric hindrance, potentially influencing the rate and regioselectivity of reactions at the nitrogen or the double bond.
The following table provides a hypothetical comparison of the reactivity of these amines.
| Compound | Key Structural Features | Expected Reactivity |
| This compound | Tertiary amine, Internal C=C bond | Reactivity at both the nitrogen (nucleophilic, basic) and the double bond (electrophilic addition, allylic functionalization). |
| N,N-dimethylpentan-3-amine | Tertiary amine | Primarily acts as a base and nucleophile. |
| N,N-dimethylallylamine | Tertiary amine, Terminal C=C bond | Similar dual reactivity to the pentenyl amine, but with potentially different steric and electronic effects due to the terminal alkene. |
Further experimental studies are necessary to fully elucidate the comparative reactivity of this compound and to exploit its full potential as a versatile building block in organic synthesis.
Catalytic Applications and Ligand Design Incorporating N,n Dimethylpent 1 En 3 Amine Motifs
N,N-Dimethylpent-1-en-3-amine as a Ligand in Coordination Chemistry
The presence of both a soft π-system (the C=C double bond) and a hard Lewis basic nitrogen atom allows ligands based on the this compound scaffold to exhibit versatile coordination behavior with a range of transition metals.
While specific studies on this compound are not extensively documented in the available literature, the synthesis and characterization of metal complexes with analogous N,N-dimethylallylamine and other tertiary allylic amines provide a strong basis for understanding their coordination chemistry. amazonaws.comnih.gov The synthesis of such complexes typically involves the reaction of the amine ligand with a suitable metal precursor, such as a metal halide or a complex with labile ligands.
For instance, palladium(II) complexes, which are pivotal in many catalytic reactions, can be readily formed. The coordination of the nitrogen atom of a tertiary amine to a palladium center is a well-established phenomenon. researchgate.net Characterization of these complexes is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with single-crystal X-ray diffraction for definitive structural elucidation. rdd.edu.iqresearchgate.net In the case of a ligand like this compound, one would expect to observe shifts in the NMR signals of the protons and carbons near the nitrogen atom and the double bond upon coordination to a metal center.
Table 1: Representative Techniques for Characterization of Metal-Amine Complexes
| Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Elucidates the ligand's coordination environment by observing changes in chemical shifts of protons and carbons upon complexation. |
| Infrared (IR) Spectroscopy | Provides information on the coordination of the amine and the vibrational modes of the double bond. |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure of the complex, including bond lengths and angles. researchgate.net |
| Mass Spectrometry | Confirms the molecular weight and composition of the complex. |
The architecture of an amine ligand plays a crucial role in determining the coordination geometry around the metal center. For palladium(II) complexes, a square planar geometry is commonly observed. stanford.eduquora.comresearchgate.net The steric bulk and electronic properties of the substituents on the nitrogen atom and the carbon backbone of the ligand can influence the stability and reactivity of the resulting complex.
In the context of this compound, the ethyl group at the 3-position introduces a degree of steric hindrance that could affect the approach of substrates to the metal center in a catalytic cycle. The flexibility of the pentenyl chain allows for various binding modes, including monodentate coordination through the nitrogen atom or potentially bidentate coordination involving both the nitrogen and the π-system of the double bond, particularly in complexes with a suitable electronic configuration and coordination number. The interplay between the hard nitrogen donor and the soft π-system can lead to hemilabile ligand behavior, which can be advantageous in catalysis by opening up a coordination site for substrate binding.
Catalytic Performance of Amine-Derived Ligands in Organic Transformations
Ligands derived from allylic amines are instrumental in a variety of catalytic organic transformations, leveraging both the coordinating ability of the amine and the reactivity of the adjacent double bond.
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. rsc.org Chiral allylic amines are valuable precursors for the synthesis of such ligands. acs.org By introducing chirality into the ligand framework, for example, at the carbon atom bearing the amine group, it is possible to create a chiral environment around the metal center. This chiral environment can effectively differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.
Synergistic catalysis, combining a chiral primary amine with a palladium catalyst, has been successfully employed in asymmetric allylic alkylation reactions. nih.gov This approach highlights the potential for creating highly stereoselective transformations. While this compound itself is achiral, its derivatives, where chirality is introduced, could be effective ligands in asymmetric catalysis.
Tertiary allylic amines and their derivatives are versatile ligands in transition metal catalysis, finding applications in a range of reactions. nih.gov Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, palladium complexes are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions. The amine functionality in the ligand can serve to stabilize the metal center and modulate its electronic properties, thereby influencing the catalytic activity.
Rhodium(III)-catalyzed carboaminations of 1,3-dienes have been shown to be an effective method for the synthesis of chiral allylic amines. acs.org Ruthenium nanoparticles have been utilized for the N-functionalization of amines. nih.gov These examples underscore the broad utility of amine-containing ligands in catalysis with various transition metals. The this compound motif, when incorporated into more complex ligand structures, could find applications in similar catalytic systems.
Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Amine Ligands
| Metal | Reaction Type | Reference |
| Palladium (Pd) | Allylic Alkylation, Cross-Coupling | nih.govacs.org |
| Rhodium (Rh) | Carboamination of Dienes | acs.org |
| Ruthenium (Ru) | N-Functionalization of Amines | nih.gov |
| Copper (Cu) | Asymmetric Allylic C-H Amination | rsc.org |
| Iron (Fe) | Various Redox Reactions | N/A |
| Platinum (Pt) | Hydrosilylation, Hydroformylation | N/A |
In addition to their role as ligands in metal-catalyzed reactions, tertiary amines can themselves act as organocatalysts. researchgate.net The Lewis basicity of the nitrogen atom allows it to activate substrates through various mechanisms, such as nucleophilic catalysis or Brønsted base catalysis. For example, chiral tertiary amines have been used in dual catalytic systems for highly enantioselective allylic amination reactions. rsc.org
The tertiary amine in this compound could potentially mediate a variety of organocatalytic transformations. The presence of the proximate double bond might also lead to novel reactivity pathways, where the amine and the alkene functionalities act in a concerted or sequential manner to facilitate a reaction. The oxidation of tertiary allylic amines can lead to interesting rearrangements, such as the rsc.orgbohrium.com-Meisenheimer rearrangement, which has applications in organic synthesis. researchgate.net Furthermore, the development of asymmetric organocatalytic methods for the synthesis of chiral homoallylic amines highlights the importance of amine catalysis in constructing valuable building blocks. beilstein-journals.org
Mechanistic Studies of Catalytic Cycles Involving Amine Ligands
The catalytic utility of amine-containing molecules, particularly unsaturated structures analogous to this compound, is prominently featured in transition-metal-catalyzed reactions such as allylic amination. The mechanistic cycle of these reactions, particularly the well-studied palladium-catalyzed Tsuji-Trost reaction, provides a framework for understanding how such ligands participate in and influence catalytic transformations. nih.gov While direct mechanistic studies for this compound are not extensively documented, the behavior of similar allylic amines in catalytic cycles offers significant insights.
A generalized catalytic cycle for palladium-catalyzed allylic amination typically involves several key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of a Pd(0) complex to an allylic substrate (e.g., an allyl acetate). This step forms a cationic η³-allyl palladium(II) complex, which is a key intermediate.
Nucleophilic Attack: The amine, acting as a nucleophile, then attacks the η³-allyl palladium(II) complex. This attack can occur at either of the two terminal carbons of the allyl moiety. The regioselectivity of this step is a critical factor, often influenced by the electronic and steric properties of both the allyl substrate and the ancillary ligands on the palladium center. nih.govacs.org In the case of secondary amines, this step leads to the formation of the desired allylic amine product. researchgate.net
Reductive Elimination/Product Release: Following the nucleophilic attack, the product, a new allylic amine, is formed, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.
In some cases, the amine itself can act as a ligand, coordinating to the metal center and influencing the catalyst's activity and selectivity before or during the nucleophilic attack. The lone pair of electrons on the nitrogen atom can coordinate to the metal, potentially altering the electronic environment of the catalyst. Furthermore, studies have shown that isomerization of the product can occur, where a branched (kinetic) allylamine (B125299) can isomerize to a more thermodynamically stable linear product, a process that is also catalyzed by the Pd(0) complex. nih.govacs.orgresearchgate.net The nature of the amine nucleophile can significantly impact this isomerization, with some amines leading to stable branched products. nih.govacs.org
Principles of Ligand Design for Enhanced Catalytic Activity and Selectivity
The rational design of ligands is a cornerstone of modern catalysis, aiming to precisely control the outcome of a chemical reaction. When considering motifs from molecules like this compound for ligand design, the primary focus is on modulating the steric and electronic properties of the catalyst to enhance its activity, regioselectivity, and enantioselectivity. nih.gov
Electronic Effects: The electronic properties of a ligand are dictated by its ability to donate or withdraw electron density from the metal center. In amine-based ligands, the nature of the substituents on the nitrogen atom is critical.
σ-Donation: The nitrogen lone pair in an amine ligand is a strong σ-donor. The strength of this donation can be tuned by the substituents. Alkyl groups, such as the two methyl groups in the N,N-dimethylamino moiety, are electron-donating through an inductive effect. Increasing the electron density on the metal center can influence its reactivity, for example, by promoting oxidative addition or affecting the electrophilicity of coordinated substrates.
Electronic Tuning: Replacing alkyl groups with electron-withdrawing groups (e.g., aryl or sulfonyl groups) would decrease the ligand's σ-donating ability. This modification can make the metal center more electrophilic, which can be advantageous in certain catalytic steps.
Steric Effects: The spatial arrangement and size of the ligand, known as its steric properties, play a crucial role in determining the selectivity of a catalyst.
Steric Hindrance: The bulkiness of the substituents on the nitrogen atom can control access of the substrate to the metal center. In the context of the N,N-dimethylamino group, the methyl groups impart a certain degree of steric hindrance. Increasing the size of these alkyl groups (e.g., to isopropyl or tert-butyl) would create a more sterically demanding environment around the metal. This can be leveraged to favor the formation of one regioisomer over another or to create a chiral pocket that induces enantioselectivity in asymmetric catalysis. researchgate.net
Bite Angle: For bidentate or polydentate ligands incorporating an amine motif, the "bite angle" (the L-M-L angle, where L is a donor atom and M is the metal) is a key parameter. The geometry of the ligand backbone, such as the pentenyl chain in an analogous bidentate ligand, would dictate this angle, which in turn influences the geometry and reactivity of the catalytic complex.
The interplay between steric and electronic effects is often complex but essential for catalyst optimization. For instance, in palladium-catalyzed allylic amination, the choice of ligand is paramount in controlling whether the amine nucleophile attacks the more or less substituted end of the allyl intermediate (regioselectivity). nih.gov Similarly, chiral ligands are designed with specific steric arrangements to control the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee) in the product.
The following table illustrates how ligand modifications in a related catalytic system can impact reaction outcomes, providing a basis for the rational design of new catalysts.
| Ligand | Catalyst System | Reaction | Yield (%) | Regioselectivity (Branched:Linear) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|---|
| (Sax,S,S)-L11 (a monophosphoramidite) | Pd(OAc)2 | Allylic Amination of an α,α-disubstituted allylic carbonate with a primary alkyl amine | 95 | >98:2 | 97 | nih.gov |
| (R,R)-DACH-naphthyl Trost Ligand | [Pd2(dba)3]·CHCl3 | Dynamic Kinetic Asymmetric Transformation (DYKAT) of Vinyl Aziridines | 85 | - | 96 | nih.gov |
| Bisoxazolinephosphine (L8) | Co(BF4)2·6H2O / Zn | Allylic Amination of a racemic branched allylic carbonate with an aniline | 98 | >99:1 | 99 | acs.org |
| (Rax,S,S)-L11 | [Pd(allyl)Cl]2 | Allylic Amination of a hydroxy-containing allylic carbonate with 2-pyridone | 96 | >99:1 | 90 | nih.gov |
Future Research Directions and Emerging Methodologies
Integration of N,N-Dimethylpent-1-en-3-amine Synthesis with Flow Chemistry and Automation
The synthesis of amines is increasingly benefiting from the adoption of continuous flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of multiple reaction steps.
The application of flow chemistry to the synthesis of this compound could be envisioned through several routes. For instance, the reductive amination of a suitable ketone or aldehyde precursor could be performed in a packed-bed reactor containing a heterogeneous catalyst. researchgate.net Flow systems are particularly adept at handling gaseous reagents like hydrogen, which is often used in reductive amination, ensuring efficient gas-liquid mixing and improved safety at high pressures and temperatures. google.com
Furthermore, multi-step biocatalytic cascades, which have been successfully implemented in flow reactors for the synthesis of other complex amines, could be adapted for this compound. nih.gov This could involve the sequential action of enzymes like ene-reductases and imine reductases to achieve high stereoselectivity, a critical aspect for pharmaceutical and agrochemical applications. nih.govnih.gov Automation of such a flow setup would allow for high-throughput screening of reaction conditions and catalysts, accelerating the optimization of the synthetic process.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry | Relevance to this compound Synthesis |
| Heat Transfer | Superior heat exchange | Enables precise temperature control for selective reactions. |
| Mass Transfer | Enhanced gas-liquid and liquid-liquid mixing | Improves reaction rates and efficiency, especially with gaseous reactants like hydrogen. |
| Safety | Smaller reaction volumes, better control over exotherms | Reduces risks associated with handling reactive intermediates and exothermic reactions. |
| Scalability | Straightforward scaling by extending reaction time or parallelization | Facilitates transition from laboratory-scale synthesis to industrial production. |
| Integration | Ability to couple multiple reaction and purification steps | Allows for the development of fully automated "synthesis-to-product" platforms. |
Computational Design and Prediction of Novel Amine-Based Catalysts and Reagents
Computational chemistry and machine learning are becoming indispensable tools in the design and discovery of new catalysts and functional molecules. rsc.org For a molecule like this compound, computational methods can be employed in several ways.
Density Functional Theory (DFT) calculations could be used to model the reactivity of this compound, predicting its behavior in various chemical transformations. google.com This could help in identifying its potential as a catalyst or as a building block in organic synthesis. For example, its tertiary amine functionality could be explored for its catalytic activity in reactions such as Baylis-Hillman or as a base in various condensation reactions.
Moreover, machine learning models trained on large datasets of known amine properties could predict the characteristics of this compound, such as its basicity, nucleophilicity, and potential for use in specific applications like carbon capture. dtu.dksigmaaldrich.com Generative models could even design novel catalysts based on the this compound scaffold, optimized for specific performance criteria. dtu.dk
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction mechanisms. | Prediction of reactivity, stability of intermediates, and catalytic cycles. google.com |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding solvent effects and conformational preferences. |
| Machine Learning (ML) | Prediction of properties based on molecular structure. | Estimation of physical properties and potential biological activity. sigmaaldrich.com |
| Generative Modeling | De novo design of molecules with desired properties. | Discovery of novel catalysts and functional materials based on the amine structure. dtu.dk |
Exploration of this compound in Advanced Functional Materials Synthesis
The unique combination of a tertiary amine and a vinyl group in this compound makes it an interesting candidate for the synthesis of advanced functional materials. The vinyl group can participate in polymerization reactions, while the amine functionality can impart specific properties to the resulting polymer or material.
For example, this compound could be used as a monomer or co-monomer in the synthesis of functional polymers. The resulting polymers would have pendant tertiary amine groups, which could be utilized for applications such as:
Gene delivery: The amine groups can be protonated to form polycations that can complex with DNA and facilitate its entry into cells.
CO2 capture: Amine-functionalized materials are known for their ability to capture carbon dioxide. google.comsigmaaldrich.com
Smart materials: The pH-responsiveness of the amine groups could be exploited to create materials that change their properties in response to changes in pH.
Furthermore, the tertiary amine itself can act as a catalyst for polymerization reactions, such as the formation of polyurethanes and epoxy resins. wikipedia.org
Development of Sustainable and Green Synthetic Routes for Unsaturated Amines
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely focus on developing sustainable and environmentally friendly synthetic routes.
Biocatalysis offers a promising avenue for the green synthesis of unsaturated amines. nih.govnih.gov The use of enzymes can lead to high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. researchgate.netnih.gov The development of biocatalytic cascades, as mentioned earlier, could provide a highly efficient and sustainable route to this compound. nih.gov
Another green approach would be the use of catalysts based on earth-abundant and non-toxic metals. The reductive amination of biomass-derived platform molecules is an area of active research for the sustainable production of amines. dtu.dk Investigating similar pathways starting from renewable feedstocks for the synthesis of this compound would be a significant step towards a more sustainable chemical industry. The development of one-pot catalytic systems that can convert renewable starting materials directly to the desired amine would be particularly valuable.
Q & A
Q. What are the standard synthetic routes for N,N-Dimethylpent-1-en-3-amine, and how are reaction conditions optimized?
The synthesis typically involves alkylation of secondary amines or reductive amination of ketones. For example, reacting pent-1-en-3-amine with methyl halides under basic conditions (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) at 60–80°C can yield the target compound. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts like quaternary ammonium salts . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to quantify purity post-synthesis.
Q. How is the purity of this compound validated in research settings?
Purity validation follows pharmacopeial standards (e.g., USP), requiring ≥98% purity by GC or HPLC. Key parameters include:
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR confirm structure via chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups adjacent to nitrogen, δ 5.0–5.5 ppm for alkene protons).
- FTIR : Peaks at ~1650 cm (C=C stretch) and ~2800 cm (N-CH symmetric/asymmetric stretches) are diagnostic.
- Mass Spectrometry : Molecular ion [M+H] at m/z 114.2 (CHN) confirms molecular weight .
Q. How is the compound handled safely in laboratory settings?
- Storage : Under inert gas (N/Ar) at 2–8°C to prevent oxidation of the alkene moiety.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis due to volatile intermediates. Safety protocols from ChemScene and Ambeed emphasize avoiding skin contact and inhalation .
Q. What are the solubility and stability profiles of this compound in common solvents?
The compound is miscible with polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water (≤10 mg/mL at 25°C). Stability studies show degradation under acidic (pH <3) or oxidative conditions, forming nitrosamines or aldehydes. Store in amber vials with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔrH°) for this compound?
Contradictions often arise from differences in experimental setups (e.g., gas-phase vs. solution calorimetry). To reconcile
Cross-validate using multiple methods (e.g., computational DFT calculations vs. experimental enthalpy measurements).
Standardize reaction conditions (e.g., temperature, solvent polarity).
Apply error analysis to identify outliers (e.g., via Grubbs’ test). NIST’s Chemistry WebBook provides benchmark data for comparison .
Q. What strategies mitigate nitrosamine formation in this compound under storage or reaction conditions?
Nitrosation risk arises from secondary amine reactivity with nitrosating agents (e.g., NO). Mitigation includes:
Q. How can computational modeling predict the acid-base behavior of this compound in catalytic applications?
Density Functional Theory (DFT) calculates pKa values and electron density maps. For example:
- The amine’s lone pair participates in π-backbonding with transition metals (e.g., Pd), affecting catalytic activity in cross-coupling reactions.
- Molecular dynamics simulations model solvent effects on protonation states. Software like Gaussian or ORCA is used, with validation via potentiometric titration .
Q. What analytical challenges arise in quantifying trace impurities (e.g., isomers) in this compound?
Isomeric impurities (e.g., pent-2-en-3-amine derivatives) co-elute in standard GC/HPLC methods. Solutions include:
- Developing chiral columns (e.g., Chiralpak IA) for enantiomeric separation.
- Using 2D NMR (e.g., COSY, HSQC) to distinguish stereoisomers.
- Implementing high-resolution mass spectrometry (HRMS) for impurity profiling .
Q. How do steric and electronic effects of the N,N-dimethyl group influence the compound’s reactivity in organocatalysis?
- Steric Effects : The dimethyl groups hinder nucleophilic attack at nitrogen, favoring alternative reaction pathways (e.g., conjugate addition over SN2).
- Electronic Effects : Electron-donating methyl groups increase amine basicity, enhancing its role as a Brønsted base in asymmetric catalysis. Kinetic studies (e.g., Eyring plots) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
